Nicotinic acid mononucleotide triethylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H29N2O9P |

|---|---|

Molekulargewicht |

436.4 g/mol |

IUPAC-Name |

N,N-diethylethanamine;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C11H14NO9P.C6H15N/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16;1-4-7(5-2)6-3/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19);4-6H2,1-3H3/t7-,8-,9-,10-;/m1./s1 |

InChI-Schlüssel |

GPZFNHRXVDUKEM-WFFMJNDQSA-N |

Isomerische SMILES |

CCN(CC)CC.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)[O-] |

Kanonische SMILES |

CCN(CC)CC.C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dual Identity of Nicotinic Acid Mononucleotide Triethylamine: A Technical Guide to its Role in the NAD+ Salvage Pathway and its Analysis

<

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the distinct roles of Nicotinic Acid Mononucleotide (NaMN) and Triethylamine in the context of the essential NAD+ salvage pathway. We will first elucidate the critical biological function of NaMN as a core intermediate in NAD+ biosynthesis and then clarify the indispensable technical role of triethylamine as a chemical reagent for the accurate scientific investigation of this pathway.

Part 1: The Biological Imperative: Nicotinic Acid Mononucleotide in the Preiss-Handler Pathway

Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme present in all living cells, central to energy metabolism, DNA repair, and cellular signaling.[1][2][3] To maintain necessary levels, cells utilize several biosynthetic routes, including salvage pathways that recycle NAD+ precursors. One such critical route is the Preiss-Handler pathway, which converts nicotinic acid (NA), a form of Vitamin B3, into NAD+.[1][4] Nicotinic Acid Mononucleotide (NaMN) is a cornerstone intermediate of this pathway.[2][5]

The synthesis of NAD+ via the Preiss-Handler pathway is a three-step enzymatic cascade:

-

Formation of NaMN : The pathway initiates with the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NaMN. This reaction is catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[4][6][7][8] NAPRT is a key rate-limiting enzyme in this specific salvage route.[7]

-

Adenylation to NaAD : The newly synthesized NaMN is then adenylated, using ATP as the donor for the adenylyl group, to form nicotinic acid adenine dinucleotide (NaAD).[9] This crucial step is carried out by a family of enzymes known as Nicotinamide/Nicotinate Mononucleotide Adenylyltransferases (NMNATs).[10][11][12] NMNATs are central to NAD+ biosynthesis as they function in multiple NAD+ production pathways.[10][11][13]

-

Amidation to NAD+ : In the final step, the nicotinic acid moiety of NaAD is amidated to a nicotinamide group, yielding the final product, NAD+. This ATP-dependent reaction is catalyzed by NAD Synthetase (NADS).[4][14][15][16]

This sequence of biochemical transformations underscores the non-negotiable role of NaMN as a direct precursor to NAD+ in the Preiss-Handler pathway.

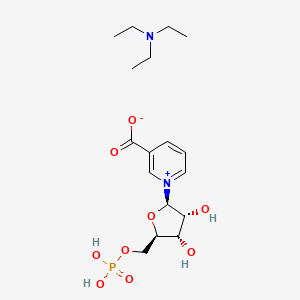

Caption: The Preiss-Handler Pathway for NAD+ Synthesis.

Part 2: The Analytical Tool: Triethylamine in the Quantification of NAD+ Metabolites

While triethylamine has no physiological role within the NAD+ salvage pathway, it is a critical tool for the scientific community to accurately study and quantify NaMN and other pathway intermediates. The term "Nicotinic acid mononucleotide triethylamine" often refers to the salt form of NaMN that is commercially available or formed during specific analytical procedures.[17]

NAD+ and its precursors, including NaMN, are highly polar, anionic molecules due to their phosphate groups. This chemical property makes them challenging to analyze using standard reversed-phase high-performance liquid chromatography (RP-HPLC), as they exhibit poor retention on non-polar stationary phases.[18]

To overcome this, a technique called ion-pair reversed-phase HPLC (IP-RP-HPLC) is widely employed.[18][19] This method introduces an ion-pairing reagent into the mobile phase. Triethylamine (TEA) is a commonly used ion-pairing reagent for the analysis of nucleotides and their analogues.[19][20]

The Mechanism of Action for Triethylamine in IP-RP-HPLC:

-

Neutralization: In the mobile phase, which is typically buffered to a specific pH, the triethylamine exists as the positively charged triethylammonium cation.

-

Ion-Pair Formation: This cation forms a neutral ion-pair with the negatively charged phosphate groups of NaMN and other NAD+ metabolites.[19]

-

Enhanced Retention: This newly formed neutral complex is more hydrophobic than the original anionic molecule. Consequently, it interacts more strongly with the non-polar C18 stationary phase of the HPLC column, leading to increased retention and allowing for effective separation from other cellular components.[21][22]

The use of triethylamine, or similar reagents like tributylamine, is therefore a cornerstone of reliable methods for quantifying the NAD+ metabolome, enabling researchers to study the kinetics and regulation of the salvage pathway with high precision.[19][23]

Caption: Conceptual workflow for IP-RP-HPLC analysis of NaMN.

Part 3: Experimental Protocol and Data

Protocol: Quantification of NaMN by Ion-Pair Reversed-Phase HPLC-MS/MS

This protocol provides a generalized methodology for the quantification of NaMN and other NAD+ metabolites from cell culture samples.

1. Sample Preparation (Metabolite Extraction): a. Aspirate culture medium and wash cells twice with ice-cold 0.9% NaCl solution. b. Add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to each well of a 6-well plate. c. Scrape cells and collect the cell lysate into a microcentrifuge tube. d. Vortex vigorously for 1 minute. e. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris. f. Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator. g. Reconstitute the dried extract in 50-100 µL of the initial mobile phase for analysis.

2. HPLC-MS/MS Analysis: a. HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size). c. Mobile Phase A: 10 mM triethylamine and 15 mM acetic acid in 97:3 Water:Methanol. d. Mobile Phase B: Methanol. e. Gradient Elution:

- 0-5 min: 0% B

- 5-15 min: 0% to 80% B

- 15-18 min: 80% to 100% B

- 18-21 min: Hold at 100% B

- 21-22 min: 100% to 0% B

- 22-30 min: Re-equilibration at 0% B f. Flow Rate: 0.25 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) for specific quantification of NaMN and other target metabolites.

Data Presentation: Representative Chromatographic Data

The following table summarizes typical retention characteristics for key NAD+ metabolites under IP-RP-HPLC conditions. Actual retention times may vary based on the specific column, system, and mobile phase preparation.

| Metabolite | Abbreviation | Typical Retention Time (min) |

| Nicotinic Acid | NA | ~4.5 |

| Nicotinamide | Nam | ~5.2 |

| Nicotinic Acid Mononucleotide | NaMN | ~8.9 |

| Nicotinamide Mononucleotide | NMN | ~9.5 |

| Nicotinic Acid Adenine Dinucleotide | NaAD | ~12.1 |

| Nicotinamide Adenine Dinucleotide | NAD+ | ~12.8 |

Conclusion

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hdlifenovalis.com [hdlifenovalis.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]

- 7. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. NMNAT1 - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Research Portal [scholarship.miami.edu]

- 13. NMNAT: It’s an NAD+ Synthase… It’s a Chaperone… It’s a Neuroprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NAD Synthetase - Creative Enzymes [creative-enzymes.com]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. proteopedia.org [proteopedia.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Triethylamine | SIELC Technologies [sielc.com]

- 23. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

Nicotinic acid mononucleotide triethylamine chemical structure and properties

Abstract

Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the Preiss-Handler pathway, a key route for the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). As the direct substrate for the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), NaMN is fundamental to maintaining the cellular NAD+ pool, a critical coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[1][2][3][4] This guide provides an in-depth technical overview of NaMN in its commonly used triethylamine salt form. We will explore its chemical structure, physicochemical properties, biological significance, and applications in research. Furthermore, this document details authoritative analytical workflows for its characterization and provides a validated experimental protocol for its quantification, offering researchers a comprehensive resource for utilizing this essential biomolecule.

Chemical Identity and Physicochemical Properties

1.1 The Core Moiety: Nicotinic Acid Mononucleotide (NaMN)

Nicotinic acid mononucleotide is a ribonucleotide composed of a nicotinic acid (niacin) base linked to a ribose sugar, which is in turn phosphorylated at the 5' position.[5] It is the deamidated form of the more widely known nicotinamide mononucleotide (NMN).[5] The molecule exists as a zwitterion at physiological pH, with a negatively charged phosphate group and a positively charged pyridinium ring.

1.2 The Counter-ion: Triethylamine (TEA)

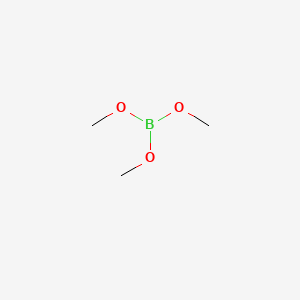

In laboratory settings, NaMN is frequently supplied and utilized as a triethylamine (TEA) salt. Triethylamine [(CH₃CH₂)₃N] is a volatile organic base that readily forms an ionic bond with the acidic phosphate group of NaMN. The use of TEA as a counter-ion offers several distinct advantages in biochemical applications:

-

Enhanced Solubility: Triethylammonium salts of nucleotides often exhibit significantly improved solubility in organic solvents compared to their free acid or metal salt counterparts, which is crucial for chromatographic purification and reactions in non-aqueous environments.[6]

-

Volatility for Mass Spectrometry: TEA is a volatile counter-ion.[7] During electrospray ionization mass spectrometry (ESI-MS), the triethylammonium ion readily dissociates and evaporates, leaving the deprotonated [M-H]⁻ ion of NaMN for unambiguous detection and quantification.[8][9]

-

Utility in Chromatography: Triethylammonium acetate (TEAA) is a widely used ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of polar analytes like nucleotides.[9][10][11] It neutralizes the charge on the phosphate backbone, allowing for retention and separation on hydrophobic C18 columns.[9][11]

The resulting salt, Nicotinic Acid Mononucleotide Triethylamine, is a stable, solid form that is convenient for storage and preparation of standard solutions.

1.3 Physicochemical Data Summary

The properties of the core NaMN molecule are summarized below. The triethylamine salt form will have a correspondingly higher molecular weight.

| Property | Value | Source(s) |

| Molecular Formula (Free Acid) | C₁₁H₁₄NO₉P | [5][12] |

| Molecular Weight (Free Acid) | 335.20 g/mol | [5][12][13] |

| CAS Number (Free Acid) | 321-02-8 | [5][12][13] |

| Appearance | White powder | |

| Solubility (as Salt) | Soluble in water | [5] |

| Storage Temperature | -20°C to -80°C | [14] |

| XLogP3-AA | -2.1 to -2.8 | [12][13] |

Biological Significance: The Preiss-Handler Pathway

NaMN is an indispensable intermediate in the Preiss-Handler pathway, one of the primary salvage routes for NAD+ synthesis.[4][15][16] This pathway allows cells to utilize dietary nicotinic acid (Vitamin B3) to generate NAD+.

2.1 Pathway Overview

The pathway consists of two core enzymatic steps:

-

NaMN Synthesis: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the reaction between nicotinic acid and phosphoribosyl pyrophosphate (PRPP) to form Nicotinic Acid Mononucleotide (NaMN).[4][15][17]

-

NaAD Synthesis: Nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes transfer an adenylyl moiety from ATP to NaMN, yielding nicotinic acid adenine dinucleotide (NaAD) and pyrophosphate.[1][2][3][17]

-

NAD+ Synthesis: Finally, NAD+ synthetase (NADS) amidates the nicotinic acid carboxyl group of NaAD, using glutamine as the nitrogen donor, to produce the final product, NAD+.[16][17]

NMNAT enzymes are central to NAD+ metabolism, as they catalyze the final step in the formation of the dinucleotide structure in all major NAD+ biosynthetic pathways.[2][3] Humans express three NMNAT isoforms (NMNAT1-3) with distinct subcellular localizations (nucleus, Golgi/cytoplasm, and mitochondria, respectively), highlighting the importance of compartmentalized NAD+ synthesis.[15][18]

2.2 Diagram of the Preiss-Handler Pathway

Caption: Key enzymatic steps of the Preiss-Handler pathway for NAD+ biosynthesis.

Analytical Characterization and Workflows

The purity and identity of NaMN triethylamine are critical for its use as a research tool. A multi-modal analytical approach is required for comprehensive characterization.

3.1 High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the gold standard for analyzing and purifying nucleotides.

-

Principle: A C18 stationary phase is used with a mobile phase containing an ion-pairing agent, such as triethylammonium acetate (TEAA). The positively charged triethylammonium ion pairs with the negatively charged phosphate group of NaMN, increasing its hydrophobicity and allowing for retention and separation on the C18 column.

-

Elution: A gradient of an organic solvent, typically acetonitrile, is used to elute the analyte. Detection is commonly performed using UV spectrophotometry at ~260 nm.

3.2 Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive structural confirmation and enables highly sensitive quantification.[8][19][20]

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used, detecting the deprotonated molecule [M-H]⁻ at m/z 334.0.

-

Tandem MS (MS/MS): For quantification and confirmation, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed.[8][19] A specific precursor ion (e.g., m/z 334.0) is selected and fragmented, and a characteristic product ion is monitored. This provides exceptional specificity, even in complex biological matrices.

3.3 Analytical Workflow Diagram

Caption: A standard analytical workflow for the characterization of NaMN.

Applications in Research

As a key NAD+ precursor, NaMN triethylamine is an essential tool for researchers in metabolism, aging, and neurodegeneration.

-

Enzymatic Assays: It serves as the specific substrate for NMNAT enzymes, enabling the characterization of their kinetic properties and the screening of potential inhibitors or activators.[1][2]

-

Metabolic Pathway Analysis: As a stable isotope-labeled standard or an analytical standard, it is used in LC-MS-based metabolomics to trace the flux through the Preiss-Handler pathway and quantify endogenous NaMN levels in cells and tissues.[21][22]

-

Neuroprotection Studies: The balance between NMN and NaMN has been implicated in neuronal health. NaMN has been shown to counteract the pro-degenerative effects of NMN on SARM1, an enzyme involved in axonal degeneration, making it a valuable tool in neurobiology research.[23]

Experimental Protocol: Quantification of NaMN in Biological Samples by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of NaMN from mammalian cells or tissue.

5.1. Materials and Reagents

-

This compound salt (as analytical standard)

-

Internal Standard (IS): Isotope-labeled NaMN (e.g., ¹³C₅-NaMN)

-

LC-MS Grade Water, Acetonitrile, and Methanol

-

Formic Acid

-

Extraction Buffer: 80:20 Methanol:Water, pre-chilled to -80°C

-

Cell scrapers and microcentrifuge tubes

5.2. Procedure

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of NaMN-TEA in LC-MS grade water.

-

Perform serial dilutions in water to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.

-

Spike each standard with the internal standard at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (from cell culture):

-

Aspirate culture media from a 6-well plate of cultured cells.

-

Immediately add 1 mL of ice-cold phosphate-buffered saline (PBS) to wash the cells. Aspirate PBS.

-

Add 500 µL of pre-chilled (-80°C) extraction buffer containing the internal standard to each well.

-

Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Vortex for 30 seconds and incubate at -20°C for 30 minutes to ensure protein precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: UPLC/HPLC system capable of binary gradients.

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 2% B, hold for 1 min, ramp to 98% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with ESI source.

-

Ionization Mode: Negative ESI.

-

MRM Transitions:

-

NaMN: Precursor m/z 334.0 -> Product m/z 122.0

-

¹³C₅-NaMN (IS): Precursor m/z 339.0 -> Product m/z 127.0

-

-

-

Data Analysis:

-

Integrate the peak areas for both NaMN and the IS.

-

Calculate the ratio of the NaMN peak area to the IS peak area.

-

Plot the peak area ratio against the concentration for the standards to generate a linear regression curve.

-

Use the standard curve to interpolate the concentration of NaMN in the unknown samples. Normalize the final concentration to the initial cell number or protein content.

-

Conclusion

Nicotinic acid mononucleotide, often utilized as its triethylamine salt, is more than just a metabolic intermediate; it is a critical substrate that sits at the crossroads of energy metabolism and cellular signaling. Its chemical properties make the triethylamine salt form particularly amenable to modern analytical techniques like LC-MS, facilitating precise and accurate research. A thorough understanding of its biochemistry, coupled with robust analytical methods, empowers researchers to accurately probe the intricacies of NAD+ biology and its profound implications for human health, aging, and disease.

References

- 1. NMNAT1 - Wikipedia [en.wikipedia.org]

- 2. The NMN/NaMN adenylyltransferase (NMNAT) protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. welch-us.com [welch-us.com]

- 10. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Nicotinic acid mononucleotide | C11H14NO9P | CID 5288991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nicotinate mononucleotide | C11H14NO9P | CID 121991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hdlifenovalis.com [hdlifenovalis.com]

- 17. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Nicotinamide-nucleotide adenylyltransferase - Wikipedia [en.wikipedia.org]

- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Nicotinic Acid Mononucleotide Triethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular metabolism and signaling.[1][2] The triethylamine salt of NaMN offers enhanced solubility and stability, making it a preferred form for various research and pharmaceutical applications. This guide provides a comprehensive overview of the synthesis, purification, and characterization of nicotinic acid mononucleotide triethylamine, drawing upon established enzymatic and chemical methodologies. It is designed to equip researchers and drug development professionals with the necessary knowledge to produce high-purity NaMN triethylamine for their specific needs.

Introduction to Nicotinic Acid Mononucleotide (NaMN)

Nicotinic acid mononucleotide is a key metabolite in the Preiss-Handler pathway, one of the primary routes for NAD+ biosynthesis.[1] In this pathway, nicotinic acid is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[1][3] Subsequently, NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to yield NAD+.[4][5] Given the critical role of NAD+ in cellular processes, including energy metabolism, DNA repair, and cell signaling, the synthesis of its precursors, such as NaMN, is of significant interest in the fields of biochemistry, pharmacology, and drug discovery.[1][6]

The triethylamine salt of NaMN is often utilized in research and development due to its improved handling characteristics. Triethylamine, a volatile organic base, forms an ionic bond with the phosphate group of NaMN. This salt formation can enhance the solubility of NaMN in organic solvents, which is advantageous for certain purification and reaction conditions.[7][8]

Synthesis of Nicotinic Acid Mononucleotide

The synthesis of NaMN can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. The choice of method often depends on the desired scale, purity requirements, and available resources.

Enzymatic Synthesis

Enzymatic synthesis offers the advantages of high specificity, mild reaction conditions, and the production of the biologically active β-anomer.[4][9] This method typically involves the use of nicotinic acid phosphoribosyltransferase (NAPRT) to catalyze the reaction between nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP).[1][3]

Workflow for Enzymatic Synthesis of NaMN:

Caption: Enzymatic synthesis of NaMN from nicotinic acid and PRPP.

Experimental Protocol: Enzymatic Synthesis of NaMN

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine nicotinic acid and an equimolar or slight excess of PRPP in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a catalytic amount of MgCl₂.

-

Enzyme Addition: Add purified NAPRT enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a predetermined period (e.g., 2-4 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by analyzing small aliquots using High-Performance Liquid Chromatography (HPLC).[10]

-

Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., heating to 95°C for 5 minutes) or by the addition of a quenching agent like perchloric acid followed by neutralization.

-

Clarification: Centrifuge the reaction mixture to remove precipitated protein and other insoluble materials. The supernatant contains the crude NaMN.

Chemical Synthesis

Chemical synthesis provides a scalable method for producing NaMN and allows for the introduction of modifications to the molecule.[9] A common approach involves the condensation of a protected ribose derivative with a nicotinic acid derivative, followed by phosphorylation and deprotection.[11][12]

Workflow for Chemical Synthesis of NaMN:

Caption: General workflow for the chemical synthesis of NaMN.

Experimental Protocol: Chemical Synthesis of NaMN (Conceptual Outline)

-

Protection of Ribose: Protect the hydroxyl groups of D-ribose, for example, by acetylation to form tetra-O-acetyl-β-D-ribofuranose.

-

Condensation: React the protected ribose with a suitable nicotinic acid derivative in the presence of a coupling agent and a Lewis acid catalyst.

-

Phosphorylation: Selectively phosphorylate the 5'-hydroxyl group of the resulting protected nicotinic acid riboside using a phosphorylating agent such as phosphoryl chloride (POCl₃) in an appropriate solvent.[11]

-

Deprotection: Remove the protecting groups from the ribose moiety and the phosphate group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield NaMN.

-

Initial Purification: The crude NaMN is then typically subjected to a preliminary purification step, such as precipitation or column chromatography, to remove major impurities.

Formation of this compound Salt

The formation of the triethylamine salt is a straightforward acid-base reaction. The acidic phosphate group of NaMN reacts with the basic triethylamine to form the triethylammonium salt. This step is often integrated with the purification process.

Rationale for Triethylamine Salt Formation:

-

Increased Solubility: The triethylammonium salt of NaMN is generally more soluble in organic solvents and mixed aqueous-organic mobile phases used in chromatography compared to the free acid form.[8]

-

Improved Chromatographic Peak Shape: Triethylamine can act as an ion-pairing agent in reversed-phase HPLC, improving the peak shape of anionic analytes like NaMN.[7][13]

-

pH Control: Triethylamine is a buffer component that helps maintain a stable pH during purification.[7]

Procedure for Triethylamine Salt Formation:

Following the initial synthesis and clarification of the crude NaMN solution, triethylamine is added. The amount of triethylamine can be adjusted to achieve the desired pH, typically in the range of 7.0-8.0. The formation of the triethylammonium salt occurs in situ.

Purification of this compound

Purification is a critical step to ensure the final product is free from starting materials, byproducts, and other contaminants. A multi-step chromatographic approach is often employed to achieve high purity.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for separating molecules based on their net charge. Anion-exchange chromatography is particularly effective for purifying negatively charged nucleotides like NaMN.

Experimental Protocol: Anion-Exchange Chromatography

-

Column and Resin: Use a strong anion-exchange column (e.g., Q-Sepharose or a similar quaternary ammonium-based resin).

-

Equilibration: Equilibrate the column with a low-concentration buffer, such as 20 mM triethylammonium bicarbonate (TEAB), pH 7.5.

-

Sample Loading: Load the crude NaMN triethylamine salt solution onto the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound NaMN using a linear gradient of increasing TEAB concentration (e.g., 20 mM to 1 M TEAB). NaMN will elute at a specific salt concentration depending on its charge.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of NaMN using HPLC or UV-Vis spectrophotometry (monitoring at ~260 nm).

-

Pooling and Desalting: Pool the fractions containing pure NaMN. The TEAB can be removed by repeated lyophilization with additions of water, as it is volatile.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is an excellent method for high-resolution separation and final polishing of the NaMN triethylamine salt.

Experimental Protocol: Preparative RP-HPLC

-

Column: Employ a preparative C18 reversed-phase column.[14]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (A) and an organic modifier (B).

-

Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Elution: Elute the sample using a gradient of increasing organic modifier concentration (e.g., 0-50% B over 30 minutes).

-

Fraction Collection and Analysis: Collect fractions corresponding to the NaMN peak and verify their purity using analytical HPLC.

-

Solvent Removal: Remove the mobile phase solvents from the pooled pure fractions by lyophilization or rotary evaporation to obtain the final NaMN triethylamine salt as a solid.

| Purification Parameter | Ion-Exchange Chromatography | Reversed-Phase HPLC |

| Stationary Phase | Anion-exchange resin (e.g., Q-Sepharose) | C18 silica |

| Mobile Phase | Aqueous buffer with a salt gradient (e.g., TEAB) | Aqueous buffer with an organic solvent gradient (e.g., TEAA/Acetonitrile) |

| Separation Principle | Net charge | Hydrophobicity |

| Primary Goal | Initial purification and removal of charged impurities | High-resolution separation and final polishing |

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quantity of the synthesized NaMN triethylamine.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product. A C18 column with a phosphate buffer or a volatile buffer system can be used.[10][15] The purity is typically assessed by integrating the peak area of NaMN relative to the total peak area at a specific wavelength (e.g., 261 nm).[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of NaMN. Electrospray ionization (ESI) is a common technique for analyzing nucleotides. The expected mass for the NaMN anion is approximately 334.06 g/mol .[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: Provides information on the protons of the nicotinic acid and ribose moieties.[17][18]

-

³¹P NMR: Confirms the presence of the phosphate group and provides information about its chemical environment.

| Analytical Method | Purpose | Expected Result |

| HPLC | Purity assessment | Single major peak with >98% purity |

| Mass Spectrometry | Molecular weight confirmation | [M-H]⁻ ion at m/z ≈ 334.06 |

| ¹H NMR | Structural confirmation of nicotinic acid and ribose | Characteristic chemical shifts for protons on the pyridine and ribose rings[17][19] |

| ³¹P NMR | Confirmation of the phosphate group | A single resonance corresponding to the monophosphate |

Conclusion

The synthesis and purification of this compound require a systematic approach that combines either enzymatic or chemical synthesis with robust chromatographic purification techniques. The use of triethylamine is advantageous for improving solubility and chromatographic performance. By following the detailed protocols and analytical procedures outlined in this guide, researchers can confidently produce high-purity NaMN triethylamine for a wide range of applications in metabolic research and drug development.

References

- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Nicotinic acid mononucleotide (HMDB0001132) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. Triethylamine - Wikipedia [en.wikipedia.org]

- 8. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 11. CN113621009A - Chemical synthesis method of beta-nicotinamide mononucleotide - Google Patents [patents.google.com]

- 12. CN107613990B - Efficient synthesis of nicotinamide mononucleotide - Google Patents [patents.google.com]

- 13. Triethylamine: Significance and symbolism [wisdomlib.org]

- 14. CN104817604A - Purification method for beta-nicotinamide mononucleotide - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Nicotinamide Mononucleotide | C11H15N2O8P | CID 14180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. β-Nicotinamide Mononucleotide(1094-61-7) 1H NMR spectrum [chemicalbook.com]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

A Researcher's Guide to Nicotinic Acid Mononucleotide Triethylamine: Properties, Metabolism, and Analytical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Nicotinic Acid Mononucleotide in NAD+ Metabolism

Nicotinic acid mononucleotide (NaMN) is a critical intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] As a direct precursor to NAD+, the study of NaMN and its analogs is of paramount importance in the fields of aging research, metabolic disorders, and neurodegenerative diseases. This guide provides a comprehensive overview of the physicochemical properties of NaMN, particularly its commonly used triethylamine salt, its central role in the Preiss-Handler pathway, and practical considerations for its analysis.

Physicochemical Properties: A Closer Look at Nicotinic Acid Mononucleotide and its Triethylamine Salt

A clear understanding of the fundamental properties of a compound is the bedrock of sound scientific research. This section details the key identifiers and characteristics of both nicotinic acid mononucleotide and its triethylamine salt.

Nicotinic Acid Mononucleotide (NaMN)

Nicotinic acid mononucleotide is the deamidated form of nicotinamide mononucleotide (NMN).[2] It is formed from nicotinic acid (NA) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[3][4]

| Property | Value | Source |

| CAS Number | 321-02-8 | [2][5] |

| Molecular Formula | C11H14NO9P | [2][6] |

| Molecular Weight | 335.20 g/mol | [6] |

| Synonyms | Deamido-NMN, NaMN, β-Nicotinic acid mononucleotide | [2] |

Nicotinic Acid Mononucleotide Triethylamine Salt

In laboratory settings, NaMN is often supplied as a triethylamine salt to enhance its solubility in organic solvents, a crucial attribute for various experimental procedures, including chromatographic purification.[7] It is important to note that a specific, universal CAS number for the triethylamine salt is not consistently reported, and the stoichiometry of the salt can vary. The properties of one commercially available form are presented below.

| Property | Value | Source |

| Molecular Formula | C17H29N2O9P | [8] |

| Molecular Weight | 436.39 g/mol | [8] |

Another formulation has been noted with a molecular formula of C11H14NO9P.1.7C6H15N.[3] Researchers should always refer to the certificate of analysis for the specific lot they are using.

The Biochemical Landscape: NaMN in the Preiss-Handler Pathway

Nicotinic acid mononucleotide is a key player in the Preiss-Handler pathway, one of the major routes for NAD+ biosynthesis. This pathway begins with the conversion of dietary nicotinic acid to NaMN. Subsequently, NaMN is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD).[4] In the final step, NAD+ synthetase catalyzes the amidation of NaAD to produce NAD+.

Interestingly, NaMN has been shown to act as a neuroprotector by opposing the activity of SARM1, an enzyme involved in axonal degeneration, which is activated by nicotinamide mononucleotide (NMN).[9]

Experimental Protocols and Analytical Techniques

Accurate quantification and analysis of NaMN are crucial for studies investigating NAD+ metabolism. The use of triethylamine as a counterion is particularly relevant in the context of reversed-phase high-performance liquid chromatography (RP-HPLC).

The Role of Triethylamine in Nucleotide Analysis

Triethylamine is a commonly used ion-pairing reagent in RP-HPLC for the separation of nucleotides and other biomolecules.[10][11] The bicarbonate salt of triethylamine (TEAB) is frequently employed in gradients to purify these molecules.[10] The presence of triethylamine can also improve the signal stability and intensity of oligonucleotides in mass spectrometry analysis.[12] However, it is crucial to be aware that the triethylammonium cation can be lost during chromatographic purification or solvent evaporation, potentially leading to the formation of the free acid.[7] Incomplete removal of triethylamine after purification can also result in impurities that may affect experimental outcomes.[13]

A Generalized Workflow for HPLC Analysis of NaMN

The following diagram outlines a typical workflow for the analysis of Nicotinic Acid Mononucleotide using HPLC, a common technique in metabolic studies.

Protocol Insights:

-

Sample Preparation: The choice of extraction method is critical to ensure the stability of NaMN and to remove interfering substances.

-

Mobile Phase: The use of an ion-pairing reagent like triethylamine is essential for achieving good chromatographic resolution of the highly polar NaMN on a reversed-phase column.

-

Detection: NaMN exhibits a characteristic UV absorbance, allowing for its detection and quantification. Mass spectrometry can be coupled with HPLC for more specific and sensitive analysis.

Conclusion

This compound is a valuable tool for researchers investigating the intricacies of NAD+ metabolism. A thorough understanding of its physicochemical properties, its role in biochemical pathways, and the nuances of its analytical methodologies is essential for generating robust and reproducible data. As interest in targeting NAD+ metabolism for therapeutic interventions continues to grow, the importance of foundational knowledge about key intermediates like NaMN cannot be overstated.

References

- 1. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cenmed.com [cenmed.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NICOTINIC ACID MONONUCLEOTIDE | 321-02-8 [chemicalbook.com]

- 6. Nicotinic acid mononucleotide | C11H14NO9P | CID 5288991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound|BLD Pharm [bldpharm.com]

- 9. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]

- 10. Triethylamine - Wikipedia [en.wikipedia.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Triethylamine improves MS signals stability of diluted oligonucleotides caused by sample containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovered triethylamine as impurity in synthetic DNAs for and by electrochemiluminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Biological Activity of Nicotinic Acid Mononucleotide Triethylamine

Executive Summary

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its depletion is a hallmark of aging and various pathologies. Consequently, strategies to augment the intracellular NAD+ pool are of paramount interest in drug development and life sciences research. This guide provides an in-depth technical overview of the in vitro biological activity of Nicotinic Acid Mononucleotide (NaMN), a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. We focus specifically on the triethylamine salt form of NaMN, elucidating the scientific rationale for its use and presenting validated, step-by-step protocols for assessing its efficacy as an NAD+ precursor in a cellular context. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate NaMN's role in modulating cellular NAD+ homeostasis and its downstream physiological consequences.

Chapter 1: Foundational Principles of NaMN-Mediated NAD+ Biosynthesis

The Central Role of NAD+ in Cellular Function

NAD+ is an essential coenzyme present in all living cells, serving two primary functions. First, it is a critical oxidizing agent in cellular respiration, accepting electrons during glycolysis and the citric acid cycle to form NADH, which then donates these electrons to the electron transport chain for ATP synthesis.[1] Second, NAD+ is a cosubstrate for a class of signaling enzymes, including Sirtuins, Poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases.[2][3] These enzymes consume NAD+ to regulate a vast array of cellular processes, from DNA repair and genomic stability to inflammatory responses and metabolic regulation.[4] The age-associated decline in NAD+ levels impairs these vital functions, making NAD+ precursors valuable tools for research and potential therapeutic intervention.[2]

The Preiss-Handler Pathway: The Route from Nicotinic Acid to NAD+

Mammalian cells utilize several pathways to synthesize NAD+. The Preiss-Handler pathway is a salvage route that converts nicotinic acid (NA), a form of vitamin B3, into NAD+.[5] This pathway consists of three key enzymatic steps:

-

Nicotinate phosphoribosyltransferase (NAPRT) converts NA into Nicotinic Acid Mononucleotide (NaMN).[6]

-

Nicotinate/nicotinamide mononucleotide adenylyltransferases (NMNATs) , a family of three enzymes (NMNAT1-3) with distinct subcellular localizations, adenylate NaMN to form Nicotinic Acid Adenine Dinucleotide (NaAD).[7][8]

-

NAD+ synthetase (NADS) amidates NaAD, using glutamine as a nitrogen donor, to produce the final product, NAD+.[1][6]

NaMN is the central, committing intermediate in this pathway, making it a direct precursor for NaAD and, subsequently, NAD+.[9]

Caption: The enzymatic cascade of the Preiss-Handler pathway.

Rationale for the Triethylamine Salt Formulation

Nucleotides like NaMN are organic phosphate esters that are acidic and often exhibit poor solubility in organic solvents, which can complicate their use in in vitro experiments where stock solutions are typically prepared in solvents like DMSO.[10] Forming a salt with a volatile organic base, such as triethylamine (TEA), creates the triethylammonium cation (TEAH+), which acts as a counter-ion.[11] This salt form, Nicotinic acid mononucleotide triethylamine, often demonstrates significantly improved solubility in both aqueous and organic media, facilitating the preparation of high-concentration, stable stock solutions for cell culture applications.[10][12] The triethylamine is volatile and generally does not interfere with cellular assays at the high dilutions used for treatment.[11]

Chapter 2: Core Experimental Protocols for In Vitro Assessment

This chapter provides validated, self-contained protocols to assess the primary biological activity of NaMN-triethylamine: its ability to increase intracellular NAD+ levels and influence downstream NAD+-dependent processes.

Protocol: Quantification of Intracellular NAD+ Augmentation

Objective: To quantitatively determine the dose- and time-dependent effects of NaMN-triethylamine supplementation on intracellular NAD+, NaAD, and NaMN levels in a selected cell line.

Causality & Self-Validation: This experiment directly tests the hypothesis that exogenous NaMN is transported into the cell and processed by the Preiss-Handler pathway. A positive result is not merely an increase in NAD+, but a concurrent, and often more rapid, increase in its direct downstream product, NaAD. Detecting this intermediate provides strong evidence that the observed NAD+ boost is mechanistically linked to NMNAT activity on the supplied NaMN substrate.

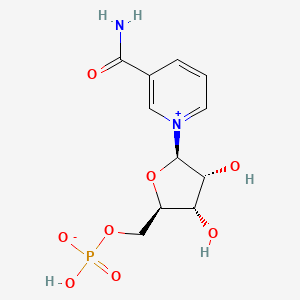

Caption: Standard workflow for quantifying NAD+ metabolites.

Methodology:

-

Cell Culture:

-

Plate a suitable cell line (e.g., HepG2, known to have an active Preiss-Handler pathway) in 6-well plates. Allow cells to reach 70-80% confluency.

-

-

Preparation of NaMN-Triethylamine Stock:

-

Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water or DMSO.[12] Store at -80°C.

-

-

Treatment:

-

Prepare serial dilutions of NaMN-triethylamine in fresh cell culture medium to achieve final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

-

Include a vehicle control (medium with an equivalent amount of water or DMSO).

-

Aspirate old medium from cells and replace with the treatment media. Incubate for desired time points (e.g., 4, 8, 24 hours).

-

-

Metabolite Extraction (Acidic Method):

-

Rationale: NAD+ is stable in acid but degrades rapidly in neutral or basic conditions. Acidic extraction immediately quenches enzymatic activity and preserves the NAD+ pool for accurate measurement.[13][14]

-

Place the 6-well plate on ice. Aspirate the medium and immediately wash cells twice with ice-cold PBS.

-

Add 400 µL of ice-cold 0.6 M Perchloric Acid (HClO₄) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

-

Neutralization and Sample Preparation:

-

Transfer the supernatant to a new pre-chilled tube.

-

Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) with 0.5 M triethanolamine buffer until the pH is between 7 and 8.

-

Incubate on ice for 10 minutes to allow potassium perchlorate to precipitate.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

The resulting supernatant contains the NAD+ metabolites and is ready for analysis or storage at -80°C.

-

-

Quantification by LC-MS/MS:

-

Analyze samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the separation and detection of NaMN, NaAD, and NAD+.[15]

-

Use a standard curve prepared with known concentrations of each metabolite for absolute quantification.

-

-

Data Normalization:

-

Rationale: Normalizing metabolite levels to total protein content accounts for well-to-well variability in cell number.[16]

-

In a parallel set of wells, lyse cells in RIPA buffer and perform a BCA or Bradford protein assay.

-

Express results as pmol of metabolite per µg of protein.

-

Anticipated Data Summary:

| NaMN-Triethylamine Conc. (µM) | Incubation Time (h) | Intracellular NaAD (pmol/µg protein) | Intracellular NAD+ (pmol/µg protein) |

| 0 (Vehicle) | 24 | 0.5 ± 0.1 | 12.3 ± 1.1 |

| 100 | 4 | 5.2 ± 0.6 | 15.8 ± 1.5 |

| 100 | 8 | 8.9 ± 0.9 | 22.4 ± 2.1 |

| 100 | 24 | 6.1 ± 0.5 | 35.7 ± 3.2 |

| 500 | 24 | 15.4 ± 1.8 | 58.1 ± 5.5 |

Note: Data are hypothetical and for illustrative purposes only.

Protocol: Assessing Downstream Effects on Mitochondrial Health

Objective: To determine if NaMN-mediated NAD+ enhancement improves mitochondrial status, as measured by the expression of key NAD+-dependent regulatory proteins.

Causality & Self-Validation: NAD+ is a direct substrate for the mitochondrial deacetylase SIRT3.[17] SIRT3, in turn, activates the antioxidant enzyme Superoxide Dismutase 2 (SOD2) by deacetylation. This protocol tests the full signaling cascade: NaMN treatment should increase NAD+, which should lead to an upregulation of SIRT3 and SOD2 protein levels, particularly under conditions of mitochondrial stress. Observing this coordinated response validates the functional consequence of NAD+ augmentation.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells as described in Protocol 2.1.

-

Treat cells with an effective concentration of NaMN-triethylamine (e.g., 100 µM, determined from Protocol 2.1) for 24 hours.

-

As a positive control for mitochondrial stress, treat a set of wells with a complex I inhibitor like rotenone (e.g., 0.5 µM) for the final 6 hours of incubation, both with and without NaMN pre-treatment.[18]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against SIRT3, SOD2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis on the bands using software like ImageJ.

-

Normalize the band intensity of SIRT3 and SOD2 to the loading control.

-

Compare the expression levels across treatment groups (Vehicle, NaMN, Rotenone, Rotenone + NaMN). An increase in SIRT3 and SOD2 expression in the NaMN-treated groups, especially a rescue in the rotenone group, indicates a positive effect on mitochondrial health.[17]

-

Chapter 3: Advanced Considerations and Data Interpretation

Enzymatic Confirmation of Substrate Activity

For a more granular mechanistic insight, the activity of NaMN as a substrate for NMNAT enzymes can be confirmed using in vitro enzymatic assays. These typically involve incubating recombinant human NMNAT1, 2, or 3 with saturating concentrations of ATP and varying concentrations of NaMN.[7][19] The reaction progress can be monitored by quantifying the production of NaAD via HPLC or by coupling the reaction to NADS and a subsequent NAD+-dependent dehydrogenase to produce a colorimetric or fluorescent signal.[16] This allows for the determination of key kinetic parameters (Kₘ, Vₘₐₓ), providing definitive proof that NaMN is a direct and efficient substrate for the core machinery of the Preiss-Handler pathway.[8]

Troubleshooting and Methodological Integrity

-

NAD+ Instability: The single most critical factor in achieving reproducible data is preventing NAD+ degradation. All extraction steps must be performed rapidly and on ice. Acidic extraction is strongly recommended over other methods like methanol-based extraction for its superior ability to stabilize NAD+.[14]

-

Variability: High variability between replicates often stems from inconsistent sample handling or inaccurate normalization. Standardize all incubation and processing times. Always normalize to total protein or DNA content rather than cell counts, as treatment conditions can affect cell size and adherence.[14]

-

LC-MS/MS vs. Enzymatic Kits: While commercial enzymatic cycling kits can measure total NAD(H) or NAD+, they lack the specificity to distinguish between NAD+, NaAD, and NaMN. LC-MS/MS is the gold standard for this application as it allows for the simultaneous and unambiguous quantification of all key pathway intermediates, providing deeper mechanistic insight.[13][15][20]

Conclusion

This compound is a highly effective reagent for the in vitro investigation of the Preiss-Handler pathway of NAD+ synthesis. Its primary biological activity is to serve as a direct precursor to NaAD, thereby robustly increasing the intracellular NAD+ pool. The protocols outlined in this guide provide a rigorous framework for quantifying this activity and assessing its downstream functional consequences on mitochondrial health. By employing specific and validated methodologies, such as acidic metabolite extraction coupled with LC-MS/MS analysis, researchers can generate high-fidelity data to elucidate the precise role of NaMN in cellular NAD+ homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. lonvibio.com [lonvibio.com]

- 3. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism [frontiersin.org]

- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qualialife.com [qualialife.com]

- 7. The NMN/NaMN adenylyltransferase (NMNAT) protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triethylamine - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reactome | NMNAT1 transfers an adenylyl group from ATP to NAMN to yield NAAD [reactome.org]

- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Coenzyme: An In-depth Technical Guide to the Discovery and History of Nicotinic Acid Nucleotide Metabolism

For researchers, scientists, and drug development professionals, understanding the foundational discoveries of a metabolic pathway provides a critical framework for innovation. The elucidation of nicotinic acid nucleotide metabolism, leading to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), is a story of meticulous experimentation, evolving technologies, and paradigm-shifting insights. This guide navigates the seminal discoveries, dissecting the experimental logic and methodologies that paved the way for our current understanding of NAD+ biology.

Chapter 1: The Dawn of a Coenzyme - Discovery of a "Coferment"

The story of NAD+ begins not with a quest for a vitamin, but with the study of fermentation. In 1906, Arthur Harden and William John Young were investigating the conversion of glucose to ethanol by yeast extracts. Their pivotal observation was that the fermentation process was dependent on a heat-stable, low-molecular-weight fraction of the yeast juice, which they termed a "coferment".[1][2] This was the first indication of the existence of a non-proteinaceous molecule essential for enzymatic activity.

The Seminal Experiment: Separation of Zymase and Coferment

Harden and Young's experimental design was elegant in its simplicity, relying on the physical properties of the molecules they were studying. They subjected yeast juice to dialysis, a technique that separates molecules based on size.[3]

-

Preparation of Yeast Juice: Fresh brewer's yeast was ground with sand and diatomaceous earth to rupture the cells. The resulting paste was then subjected to high pressure in a hydraulic press to obtain the cell-free yeast juice.

-

Dialysis: The yeast juice was placed in a collodion bag, a semi-permeable membrane, and dialyzed against running water. This allowed small molecules to pass through the membrane while retaining larger proteins.

-

Observation: The dialyzed yeast juice, containing the larger protein components (termed "zymase"), was no longer capable of fermenting glucose. The dialysate, containing the small, heat-stable molecules (the "coferment"), was also inactive on its own.

-

Reconstitution: Crucially, when the dialyzed zymase and the boiled (to denature any residual enzymes) dialysate were recombined, the fermentation of glucose was restored.[1][3]

This experiment unequivocally demonstrated the requirement of a small, heat-stable coenzyme for the enzymatic machinery of fermentation to function. The "coferment" was later identified as NAD+.

Chapter 2: From "Black Tongue" to a Vitamin - The Discovery of Nicotinic Acid as a NAD+ Precursor

For several decades, the chemical nature of the "coferment" remained elusive. The next major breakthrough came from the field of nutrition and the study of a devastating disease known as pellagra in humans, and its canine analogue, "black tongue."

In 1937, Conrad Elvehjem, through a series of meticulous nutritional studies and chemical fractionations, isolated the "anti-black tongue factor" from liver extracts.[4][5] This factor, which could cure the disease in dogs, was identified as nicotinic acid (also known as niacin).[6]

The Path to Isolation: Elvehjem's Fractionation of Liver Extract

Elvehjem's work exemplified the classical biochemical approach of purifying an active principle from a complex biological mixture. The causality behind his experimental choices was a systematic process of elimination and concentration.

Caption: Elvehjem's bioassay-guided fractionation of liver extract.

This discovery was a landmark achievement, directly linking a specific chemical compound, nicotinic acid, to a vitamin deficiency disease and, shortly thereafter, to the fundamental cellular coenzyme, NAD+.

Chapter 3: Unraveling the Biosynthetic Pathways

With the identification of nicotinic acid as a precursor, the race was on to understand how cells convert this simple molecule into the complex structure of NAD+. This led to the elucidation of the major NAD+ biosynthetic pathways.

The Preiss-Handler Pathway: The Canonical Route from Nicotinic Acid

In 1958, Jack Preiss and Philip Handler published two seminal papers in the Journal of Biological Chemistry that detailed the enzymatic steps for the conversion of nicotinic acid to NAD+.[7][8] This pathway, now known as the Preiss-Handler pathway, remains a cornerstone of our understanding of NAD+ metabolism.[9]

Preiss and Handler utilized a combination of enzyme purification, radiolabeling, and chromatographic techniques to identify the intermediates and enzymes of the pathway.

-

Enzyme Preparation: Enzymes were partially purified from human erythrocytes and yeast.

-

Radiolabeling: 14C-labeled nicotinic acid was used as a tracer to follow the conversion through the pathway.

-

Incubation and Separation: The radiolabeled nicotinic acid was incubated with the enzyme preparations and necessary co-factors (like ATP and PRPP). The reaction products were then separated using Dowex ion-exchange chromatography.

-

Identification of Intermediates: Two key intermediates were isolated and identified:

-

Nicotinic Acid Mononucleotide (NaMN): The first product, formed by the action of nicotinic acid phosphoribosyltransferase (NaPRT).

-

Nicotinic Acid Adenine Dinucleotide (NaAD): The second intermediate, formed from NaMN and ATP by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT).

-

-

Final Step: The final conversion of NaAD to NAD+ was shown to be catalyzed by NAD+ synthetase (NADS), which utilizes glutamine as an amide donor.

| Intermediate | Enzyme |

| Nicotinic Acid (NA) | Nicotinate phosphoribosyltransferase (NaPRT) |

| Nicotinic Acid Mononucleotide (NaMN) | Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) |

| Nicotinic Acid Adenine Dinucleotide (NaAD) | NAD+ synthetase (NADS) |

| Nicotinamide Adenine Dinucleotide (NAD+) |

Table 1: Key Intermediates and Enzymes of the Preiss-Handler Pathway

Caption: The enzymatic steps of the Preiss-Handler pathway.

The De Novo Pathway: Building NAD+ from Tryptophan

In parallel to the work on the Preiss-Handler pathway, another line of research revealed that NAD+ could be synthesized "de novo" from the essential amino acid tryptophan.[10] This pathway, primarily active in the liver, involves a series of enzymatic steps known as the kynurenine pathway.[11][12]

The elucidation of this pathway was a complex undertaking, involving the identification of numerous intermediates and enzymes. Key experimental approaches included:

-

Nutritional studies: Demonstrating that tryptophan could substitute for niacin in preventing pellagra.

-

Isotopic tracing: Using radiolabeled tryptophan to trace its conversion to NAD+.

-

Enzyme assays: Characterizing the individual enzymes of the kynurenine pathway.

Caption: Simplified overview of the de novo NAD+ synthesis pathway.

The Salvage Pathway: Recycling at its Core

The discovery of enzymes that consume NAD+, such as PARPs and sirtuins, revealed that NAD+ is not only synthesized but also constantly turned over. This led to the identification of the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming reactions, back into NAD+.[13]

Arthur Kornberg's work in the 1950s was instrumental in this area. He identified the enzyme NAD+ pyrophosphorylase, which catalyzes the synthesis of NAD+ from nicotinamide mononucleotide (NMN) and ATP.[14]

-

Enzyme Source: Partially purified enzyme from yeast or animal tissues.

-

Substrates: Nicotinamide mononucleotide (NMN) and ATP.

-

Assay Principle: The reaction was monitored by measuring the formation of NAD+ or the disappearance of ATP. Early methods relied on enzymatic assays for NAD+ or colorimetric assays for phosphate.

-

Confirmation of Product: The product of the reaction was confirmed to be NAD+ through its coenzymatic activity in alcohol dehydrogenase assays.

The discovery of the salvage pathway highlighted the cell's remarkable efficiency in maintaining its NAD+ pool, a concept that is central to many current therapeutic strategies aimed at boosting NAD+ levels.

Chapter 4: The Evolution of a Measurement - Analytical Techniques in NAD+ Metabolism Research

The historical discoveries in NAD+ metabolism were intrinsically linked to the analytical technologies available at the time. The evolution of these techniques has enabled increasingly precise and comprehensive studies of the NAD+ metabolome.

| Era | Key Techniques | Discoveries Enabled |

| Early 20th Century | Dialysis, Fermentation Assays, Bioassays | Discovery of "coferment" (NAD+), Identification of nicotinic acid as a vitamin |

| Mid 20th Century | Spectrophotometry, Ion-Exchange Chromatography, Radioisotope Labeling | Elucidation of the Preiss-Handler and de novo pathways, Discovery of NAD+ synthesizing enzymes |

| Late 20th Century | High-Performance Liquid Chromatography (HPLC) | More accurate quantification of NAD+ and its metabolites |

| 21st Century | Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive analysis of the NAD+ metabolome ("NADomics"), Stable isotope tracing to study pathway flux |

Table 2: Evolution of Analytical Techniques for NAD+ Metabolism

Modern LC-MS methods now allow for the simultaneous quantification of multiple NAD+ precursors, intermediates, and degradation products, providing a systems-level view of NAD+ homeostasis.[15][16]

Conclusion: From a Humble "Coferment" to a Master Regulator

The journey of discovery in nicotinic acid nucleotide metabolism, from Harden and Young's observations in yeast juice to the intricate details of the de novo, Preiss-Handler, and salvage pathways, is a testament to the power of the scientific method. Each discovery built upon the last, driven by innovative experimental design and the development of new analytical tools. For today's researchers, a deep appreciation of this history not only provides context but also inspires new avenues of inquiry into the multifaceted roles of NAD+ in health and disease.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. The Alcoholic Ferment of Yeast-Juice | Semantic Scholar [semanticscholar.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Conrad_Elvehjem [bionity.com]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. Conrad Elvehjem - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of diphosphopyridine nucleotide. I. Identification of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of diphosphopyridine nucleotide. II. Enzymatic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. qualialife.com [qualialife.com]

- 10. rrpress.utsa.edu [rrpress.utsa.edu]

- 11. mdpi.com [mdpi.com]

- 12. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 15. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 16. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

Nicotinic Acid Mononucleotide (NaMN) as a Substrate for Nicotinamide Mononucleotide Adenylyltransferase (NMNAT): An In-depth Technical Guide for Researchers

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in a vast array of redox reactions essential for energy production.[1][2][3] Beyond its canonical role in bioenergetics, NAD+ serves as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157, thereby modulating fundamental cellular processes such as DNA repair, gene expression, and calcium signaling.[1][4][5][6] The maintenance of cellular NAD+ pools is therefore paramount for organismal health, and its decline is implicated in aging and various pathologies.

Mammalian cells have evolved intricate biosynthetic pathways to sustain NAD+ levels, namely the de novo synthesis from tryptophan, the Preiss-Handler pathway utilizing nicotinic acid (NA), and the salvage pathway that recycles nicotinamide (NAM).[1][4][7] At the confluence of these pathways lies the nicotinamide mononucleotide adenylyltransferase (NMNAT) enzyme family, which catalyzes the final step in the synthesis of NAD+ and its deamidated precursor, nicotinic acid adenine dinucleotide (NaAD).[2][5][8][9] This guide provides a comprehensive technical overview of nicotinic acid mononucleotide (NaMN), a key intermediate in the Preiss-Handler pathway, as a substrate for the NMNAT enzymes. We will delve into the enzymology of the three mammalian NMNAT isoforms, their kinetic properties with NaMN, and detailed protocols for assessing their enzymatic activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of NAD+ metabolism and the tools to investigate it.

Section 1: The Preiss-Handler Pathway and the Central Role of NaMN

The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, is a three-step enzymatic route that converts dietary nicotinic acid (NA), also known as niacin or vitamin B3, into NAD+.[10] This pathway is a critical contributor to the overall cellular NAD+ pool.

The pathway commences with the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT).[10] This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. NaMN is a pivotal intermediate, as it also represents the convergence point with the de novo NAD+ synthesis pathway from tryptophan.[4][10]

The second and rate-limiting step is the adenylylation of NaMN by NMNAT to form nicotinic acid adenine dinucleotide (NaAD).[5][10] This reaction involves the transfer of an adenylyl moiety from ATP to NaMN, with the release of pyrophosphate (PPi). Finally, in the third step, the enzyme NAD+ synthase (NADS) amidates the nicotinic acid moiety of NaAD, using glutamine as a nitrogen donor, to produce the final product, NAD+.[4][10]

Figure 1: The Preiss-Handler Pathway for NAD+ Biosynthesis.

Section 2: NMNAT Enzymology with NaMN as a Substrate

The NMNAT enzymes are central to NAD+ metabolism, catalyzing the reversible adenylylation of both nicotinamide mononucleotide (NMN) and NaMN.[5][8] In mammals, three distinct NMNAT isoforms have been identified, each encoded by a separate gene and exhibiting unique subcellular localizations and tissue distributions.[5][8][11]

-

NMNAT1: This is the nuclear isoform and is ubiquitously expressed.[5][12] It is the most catalytically efficient of the three isoforms.[5]

-

NMNAT2: This isoform is primarily cytosolic and associated with the Golgi apparatus.[5][13] Its expression is most prominent in the brain and neuronal tissues.[5][14]

-

NMNAT3: NMNAT3 is found in the mitochondria and cytoplasm.[5] It is the major isoform in erythrocytes and is also expressed in tissues such as the lung, spleen, and kidney.[5]

The core catalytic function of NMNATs in the context of the Preiss-Handler pathway is the conversion of NaMN and ATP into NaAD and pyrophosphate (PPi). This reaction is crucial for feeding the de novo synthesized and dietary NA-derived precursors into the final step of NAD+ production.

Figure 2: NMNAT-Catalyzed Adenylylation of NaMN.

Substrate Specificity and Kinetics

A key feature of human NMNAT enzymes is their dual substrate specificity, enabling them to utilize both NMN and NaMN.[5][9][15] This flexibility allows them to participate in both the salvage and the Preiss-Handler/de novo pathways of NAD+ synthesis. However, the efficiency with which each isoform utilizes NaMN varies.

-

NMNAT1 is approximately four times more specific for NMN than NaMN.[5]

-

NMNAT2 uses both NMN and NaMN with comparable efficiencies.[5]

-

Recombinant NMNAT3 also utilizes NMN and NaMN with similar efficiency.[5]

The kinetic parameters of the NMNAT isoforms with NaMN have been characterized, revealing differences in their affinity and catalytic turnover. These differences are crucial for understanding the contribution of each isoform to NAD+ homeostasis in different cellular compartments and tissues.

| Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| NMNAT1 (Human) | NaMN | ~16-22.3 | ~6.84 | ~0.3-0.4 x 105 | [16][17] |

| NMNAT2 (Human) | NaMN | ~22.3 | ~6.84 | ~0.3 x 105 | [16] |

| NMNAT3 (Human) | NaMN | Not explicitly found for human, but uses it with similar efficiency to NMN | Not explicitly found for human | Not explicitly found for human | [5] |

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, metal ion concentration). The values presented are approximations from the available literature.

Section 3: Methodologies for Assessing NMNAT Activity with NaMN

Accurate measurement of NMNAT activity with NaMN is essential for studying NAD+ metabolism and for the development of isoform-specific modulators. Several robust methods are available, each with its own advantages and considerations.

Protocol 1: Continuous Coupled Spectrophotometric Assay

This method provides a real-time measurement of NMNAT activity and is suitable for routine use.[18] The production of NaAD is coupled to a second enzymatic reaction that results in a change in absorbance. A common approach is to use an NaAD-dependent enzyme that reduces a chromogenic substrate. However, a more readily available method for NAD+ producing reactions involves coupling the production of NAD+ to the alcohol dehydrogenase (ADH) reaction, which reduces NAD+ to NADH, leading to an increase in absorbance at 340 nm. While this is straightforward for NMN as a substrate, for NaMN, the product is NaAD, which is not a substrate for ADH. Therefore, a modified coupled assay is required. An alternative is to measure the production of pyrophosphate (PPi).

Principle: The NMNAT reaction produces PPi. The PPi can be hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi can then be quantified using a colorimetric method, such as the malachite green assay.[19]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Enzyme and Substrate Addition: In a 96-well plate, add the NMNAT enzyme (purified or in a cell lysate), an excess of inorganic pyrophosphatase, NaMN, and ATP to the reaction buffer.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring initial velocity conditions are met (typically 10-20% substrate conversion).

-

Stopping the Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺).

-